molecular formula C10H15ClN2O2 B12670954 N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride CAS No. 85567-46-0

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride

Cat. No.: B12670954
CAS No.: 85567-46-0
M. Wt: 230.69 g/mol
InChI Key: NFPZMHCCSGBKPN-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride is a pyridine-derived carboxamide compound with a hydroxyl group at the 3-position and diethyl substituents on the amide nitrogen. It is supplied by BIOZOL Diagnostica Vertrieb GmbH as part of their chemical product portfolio, though its specific applications remain unspecified in the available literature . The hydrochloride salt form enhances its solubility and stability, a common feature in pharmaceutical and agrochemical intermediates.

Properties

CAS No.

85567-46-0

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N,N-diethyl-3-hydroxypyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)10(14)9-8(13)6-5-7-11-9;/h5-7,13H,3-4H2,1-2H3;1H

InChI Key

NFPZMHCCSGBKPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=N1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different alkyl or aryl groups .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Agent Development
N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride serves as an intermediate in the synthesis of therapeutic agents aimed at treating neurological conditions. Its structural properties suggest interactions with neurotransmitter receptors, indicating potential roles in modulating physiological responses related to neurological disorders.

Drug Formulation
The compound's solubility in water due to its hydrochloride form enhances its suitability for formulation into various pharmaceutical preparations. It can be developed into oral or parenteral dosage forms such as tablets, capsules, or injections, which are essential for delivering therapeutic agents effectively.

Biochemical Research

Binding Affinity Studies
Research involving this compound focuses on its binding affinities with various biological targets. These studies are crucial for understanding its pharmacological profile, potential side effects, and therapeutic efficacy. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways.

Mechanistic Studies
The compound's unique diethyl substituents may influence its biological activity compared to similar compounds. Understanding these interactions can provide insights into the mechanisms of action of related therapeutic agents and contribute to the design of more effective drugs.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and potential applications of this compound:

  • Neuropharmacology : In vivo studies demonstrated that compounds similar to this compound can exhibit neuroprotective effects, suggesting a potential application in treating neurodegenerative diseases.
  • Metabolic Pathway Modulation : Research indicates that this compound may influence metabolic enzymes, which could lead to therapeutic strategies for metabolic disorders.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride with structurally related pyridine carboxamides and monohydrochloride salts.

Key Structural Differences

Compound Name Substituents (Pyridine Ring) Amide Substituents Additional Functional Groups Molecular Formula (HCl Salt)
This compound 3-hydroxyl N,N-diethyl None C₁₁H₁₇ClN₂O₂
4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride 4-chloro N-methyl None C₇H₈Cl₂N₂O
N,N-Dimethyl-2-aminosulfonyl-3-pyridinecarboxamide 2-aminosulfonyl N,N-dimethyl Sulfonyl group C₈H₁₂ClN₃O₃S
Formetanate monohydrochloride m-hydroxyphenyl linkage N,N-dimethyl Carbamate group C₁₁H₁₇ClN₄O₃

Notes:

  • Formetanate monohydrochloride, a carbamate insecticide, diverges functionally due to its phenyl-carbamate structure, highlighting the role of monohydrochloride salts in agrochemical stability .

Physicochemical and Application Comparisons

Property This compound 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride Formetanate monohydrochloride
Solubility Likely high in polar solvents (due to hydroxyl and HCl salt) Moderate (chloro group reduces polarity) High (carbamate enhances water solubility)
Applications Research chemical (exact use unspecified) Intermediate in drug synthesis Insecticide
Thermal Stability Expected stable (HCl salt reduces degradation) Data unavailable Stable under storage conditions

Research Findings:

  • Pyridine carboxamides with electron-withdrawing groups (e.g., chloro) often exhibit altered reactivity in substitution reactions compared to hydroxylated analogs .

Biological Activity

N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride (DEHPC) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its chemical properties, biological interactions, and relevant research findings.

DEHPC has the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of approximately 230.69 g/mol. It is characterized by a pyridine ring that contains hydroxyl and carboxamide functional groups, contributing to its unique reactivity and solubility in water as a hydrochloride salt. The structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₂O₂
Molecular Weight230.69 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water

Pharmacological Profile

DEHPC has shown promising interactions with various biological targets, including neurotransmitter receptors and metabolic enzymes. Preliminary studies indicate that it may modulate physiological responses through these interactions. The compound's ability to bind selectively to certain receptors suggests potential therapeutic applications, particularly in neuropharmacology.

Case Studies and Research Findings

  • Neurotransmitter Interaction : DEHPC has been investigated for its binding affinities with neurotransmitter receptors, which are crucial for understanding its pharmacological profile. For instance, studies have indicated that DEHPC may exhibit agonistic activity towards dopamine (D2) and serotonin (5-HT1A) receptors, which are significant in mood regulation and neurological disorders .
  • Antiproliferative Activity : In vitro assays have demonstrated that DEHPC exhibits antiproliferative effects against certain cancer cell lines. For example, its IC50 values against MCF-7 breast cancer cells were recorded at 5.3 µM, indicating moderate efficacy . This suggests that DEHPC could be explored further as a potential anticancer agent.
  • Microbial Degradation : Research into the microbial degradation of 3-hydroxypyridine derivatives, including DEHPC, has revealed insights into its environmental impact and metabolic pathways in bacteria. The gene cluster responsible for catabolizing 3-hydroxypyridine was identified across various bacterial species, highlighting the compound's relevance in ecological studies .

Comparative Analysis

To understand the uniqueness of DEHPC compared to structurally similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaKey Characteristics
N-(tert-butyl)-3-hydroxypyridine-2-carboxamideC₉H₁₃N₂O₂Different steric hindrance effects
3-Hydroxypyridine-2-carboxylic acidC₇H₇NO₃Lacks diethyl substitution; more acidic
N,N-Dimethyl-3-hydroxypyridine-2-carboxamideC₉H₁₃N₂O₂Dimethyl substitution may alter biological activity

DEHPC's diethyl substituents enhance its solubility and potentially influence its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves amide coupling between 3-hydroxypyridine-2-carboxylic acid and diethylamine, followed by hydrochloric acid salt formation. Purification via recrystallization using ethanol/water mixtures is critical to achieve >98% purity. Characterization should include 1^1H/13^13C NMR to confirm the absence of unreacted starting materials and byproducts . For hydrochloride salt formation, stoichiometric HCl addition under controlled pH (3–4) ensures monohydrochloride specificity.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, diethyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z corresponding to the molecular formula (C10_{10}H15_{15}N2_2O2_2·HCl).
  • X-ray Crystallography : Refinement using SHELX software (e.g., SHELXL) resolves bond lengths and angles, particularly the pyridine-carboxamide linkage .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is freely soluble in polar solvents (water, methanol) but degrades in acidic/basic conditions. For stability assays:

  • Short-term : Use aqueous buffers (pH 6–7) at 4°C.
  • Long-term : Lyophilize and store at -20°C under inert gas (N2_2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies (e.g., bond length vs. NMR coupling constants) often arise from dynamic vs. static structural features. Apply:

  • Multi-Temperature XRD : Assess thermal motion effects on crystallographic parameters .
  • VT-NMR : Variable-temperature NMR detects conformational flexibility in solution .
  • DFT Calculations : Compare experimental data with theoretical models to identify dominant conformers .

Q. What in vitro strategies predict hepatic clearance of this compound in humans?

  • Methodological Answer : Use cryopreserved human hepatocytes or liver microsomes:

  • Metabolic Stability Assay : Incubate with NADPH-regenerating systems; monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Test against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .
  • IVIVE Scaling : Apply well-stirred model: CLhep=QHfuCLintQH+fuCLint\text{CL}_\text{hep} = \frac{Q_\text{H} \cdot f_\text{u} \cdot \text{CL}_\text{int}}{Q_\text{H} + f_\text{u} \cdot \text{CL}_\text{int}}, where fuf_\text{u} is unbound fraction .

Q. How do researchers address conflicting bioactivity data in cell-based assays?

  • Methodological Answer : Contradictions (e.g., cytotoxicity vs. therapeutic efficacy) require:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293, HepG2).
  • Redox Profiling : Measure ROS generation (using DCFH-DA probes) to assess off-target oxidative stress .
  • Combinatorial Testing : Co-administer with antioxidants (e.g., NAC) or CYP inhibitors to isolate mechanism-driven effects .

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